1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a benzyloxypropyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyloxypropyl group: This step involves the alkylation of the pyrazole ring with a benzyloxypropyl halide under basic conditions.
Attachment of the dioxaborolane moiety: The final step involves the borylation of the pyrazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, under catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Palladium(II) acetate (Pd(OAc)2) and a phosphine ligand in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various arylated pyrazole derivatives.
Scientific Research Applications
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could also play a role in facilitating cross-coupling reactions in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Benzyloxypropyl)-4-phenyl-1H-pyrazole: Similar structure but lacks the dioxaborolane moiety.
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Similar structure but lacks the benzyloxypropyl group.
Properties
IUPAC Name |
1-(3-phenylmethoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-18(2)19(3,4)25-20(24-18)17-13-21-22(14-17)11-8-12-23-15-16-9-6-5-7-10-16/h5-7,9-10,13-14H,8,11-12,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCVWQRSSYPAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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